molecular formula C19H17FN2OS B2517049 3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1706226-40-5

3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No. B2517049
CAS RN: 1706226-40-5
M. Wt: 340.42
InChI Key: RESNULXFVZGOFD-UHFFFAOYSA-N
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Description

3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)benzonitrile, also known as FSN-047, is a novel compound that has been of great interest to researchers in recent years. This compound belongs to the thiazepane class of compounds and has shown potential in various scientific research applications.

Scientific Research Applications

Fluorinated Compounds in Photophysical Studies

Studies have explored the impact of fluoro-substitution on the photophysical properties of related compounds. For instance, the introduction of a fluoro-substituent in phenyl rings has been shown to affect fluorescence quantum yields and decay times in certain environments, indicating a potential for applications in materials science and photophysical research (Druzhinin et al., 2001).

Fluorinated Compounds as Ligands

Fluorinated compounds have been synthesized as central benzodiazepine receptor ligands, displaying high affinity for these receptors. This suggests applications in developing therapeutic agents targeting the central nervous system (Anzini et al., 2008).

Antitumor Applications

Mono- and difluorinated benzothiazoles have demonstrated potent cytotoxicity against certain human cancer cell lines in vitro, highlighting their potential in antitumor drug development (Hutchinson et al., 2001).

Imaging and Diagnostic Applications

Certain fluorinated compounds have been identified as high-affinity ligands for imaging brain receptors using positron emission tomography (PET), suggesting their utility in neuroscience research and diagnostic imaging (Siméon et al., 2007).

Material Science Applications

Fluorinated compounds have been employed in the synthesis of androgen receptor antagonists and other molecules with potential applications in material science and medicinal chemistry, illustrating their versatility in chemical synthesis (Zhi-yu, 2012).

properties

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNULXFVZGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile

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